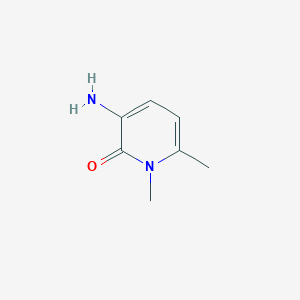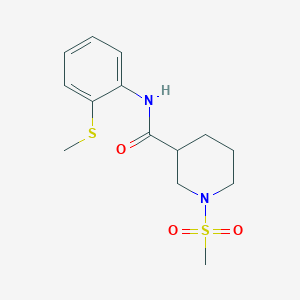
3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound that belongs to the class of organic compounds known as pyridines . It has a molecular weight of 138.17 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one” are not extensively detailed in the available data. It is known to be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .科学的研究の応用
Anticancer Agent
The compound has been used in the synthesis of a potent anticancer agent . The complex [Ag (3ADMT) (NO 3 )] n was synthesized by the self-assembly of 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) and AgNO 3 . This complex demonstrates promising cytotoxicity against lung (IC 50 = 2.96 ± 0.31 μg/mL) and breast (IC 50 = 1.97 ± 0.18 μg/mL) carcinoma . This remarkable cytotoxicity exceeds those of 3ADMT, AgNO 3, and the anticancer medication cis-platin towards the tested cancer cell lines .
Antimicrobial Agent
The same complex [Ag (3ADMT) (NO 3 )] n also shows a wide-spectrum antimicrobial action . The high antibacterial potency of the [Ag (3ADMT) (NO 3 )] n complex against P. vulgaris (MIC = 6.1 µg/mL) and B. subtilis (MIC = 17.2 µg/mL) could be comparable to the commonly used drug Gentamycin (MIC = 4.8 µg/mL) .
Synthesis of Pyridin-2 (1H)-Ones
3-Aminopyridin-2 (1H)-ones can be synthesized from 1,3-diketones in three stages . The method involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2 (1H)-ones .
Synthesis of 1H-Pyrido [2,3-b] [1,4]Oxazin-2 (3H)-Ones
The synthesis of 1H-pyrido [2,3-b] [1,4]oxazin-2 (3H)-ones can be accomplished by a reaction of 3-aminopyridin-2 (1H)-ones with chloroacetyl chloride .
Building Blocks for Peptidomimetics
The presence of an incorporated amino acid fragment makes 3-aminopyridin-2 (1H)-ones attractive as building blocks for the synthesis of peptidomimetics , including agonists for the GPR142 receptor .
Biologically Active Compounds
3-Aminopyridin-2 (1H)-ones are of interest as biologically active compounds . Some of them are in clinical use, such as amrinone .
特性
IUPAC Name |
3-amino-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLVYBUNQQTDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol](/img/structure/B2473749.png)

![N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2473751.png)
![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)




![8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2473764.png)
![1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2473766.png)
![N-(sec-butyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473768.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2473771.png)
